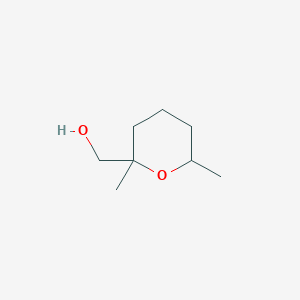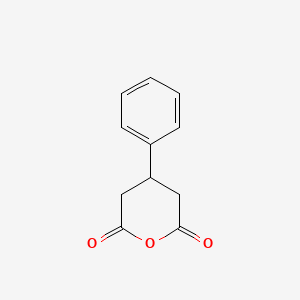
2-(1-环氧乙基)甲基丙烯酸酯
描述
2-(1-Aziridinyl)ethyl methacrylate is a tertiary amine . It is a clear colorless to yellow liquid . The IUPAC name for this compound is 2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate .
Synthesis Analysis
The synthesis of 2-(1-Aziridinyl)ethyl methacrylate can be achieved through the anionic polymerization of 2-(1-aziridinyl)ethyl methacrylate and reaction of anionic living polystyryllithium with 1-[2-(4-chlorobutoxy)ethyl]aziridine . This process results in well-defined polymers having aziridinyl functionalities .Molecular Structure Analysis
The molecular formula of 2-(1-Aziridinyl)ethyl methacrylate is C8H13NO2 . For more detailed structural information, you may refer to the 3D structure available in various chemical databases .Chemical Reactions Analysis
The resulting polymers containing aziridine functions as crosslinking reagents were mixed with a tacky poly(acrylic acid-ran-n-butyl acrylate) in order to prepare novel pressure-sensitive adhesives (PSA) consisting of the polymer-polymer network .Physical And Chemical Properties Analysis
The boiling point of 2-(1-Aziridinyl)ethyl methacrylate is 44-50 °C at a pressure of 0.1 Torr . The density of the compound is 1.014 g/cm3 .科学研究应用
与苯乙烯的共聚
研究表明,2-(1-环氧乙基)甲基丙烯酸酯与苯乙烯的共聚物已成功合成。这些共聚物是在苯溶液中制备的,并且它们的组成是通过元素分析和核磁共振光谱等技术确定的。这对于开发具有特定应用特性的新材料具有重要意义 (Chow, 1975)。
自由基聚合
已经探索了2-(1-环氧乙基)甲基丙烯酸酯的可控自由基聚合,展示了其在生产具有可控分子量的聚合物方面的实用性。这种聚合表现出创造具有特定结构和功能性能的聚合物的潜力 (Sordi et al., 2011)。
水性聚合物中的反应性
关于2-(1-环氧乙基)甲基丙烯酸酯在水性含羧基聚合物中的化学研究表明,这种化合物可以产生具有高甲基丙烯酸酯功能性的聚合物。这项研究突显了使用2-(1-环氧乙基)甲基丙烯酸酯创造先进聚合物材料的潜力 (Taylor et al., 1999)。
生物相容性嵌段共聚物
已经研究了2-(1-环氧乙基)甲基丙烯酸酯在合成生物相容性嵌段共聚物方面的潜力。这些聚合物在生物医学应用中具有重要意义,表明了这种化合物在创造有益于医疗用途的材料方面的多功能性 (Ma et al., 2003)。
安全和危害
2-(1-Aziridinyl)ethyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, skin sensitizer, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
未来方向
The future directions of 2-(1-Aziridinyl)ethyl methacrylate research could involve exploring its potential applications in the creation of novel pressure-sensitive adhesives (PSA) consisting of the polymer-polymer network . The effects of the number, position, and distribution of the aziridine functionality in the polymer chain on the properties of PSAs could also be investigated .
属性
IUPAC Name |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZCCHVCBAZAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064391 | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aziridinyl)ethyl methacrylate | |
CAS RN |
6498-81-3 | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6498-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aziridin-1-yl)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



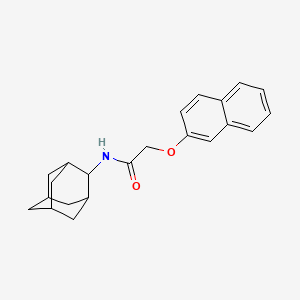


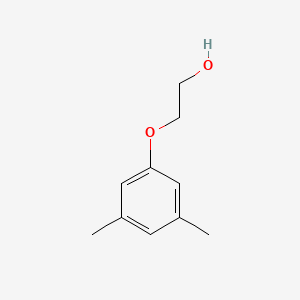
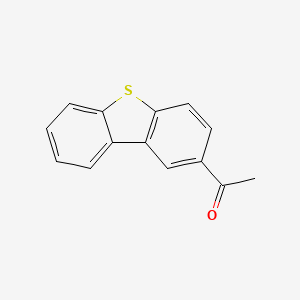
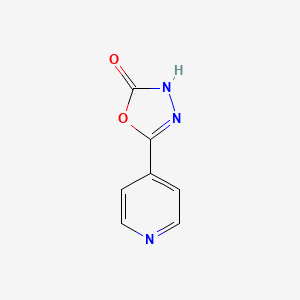
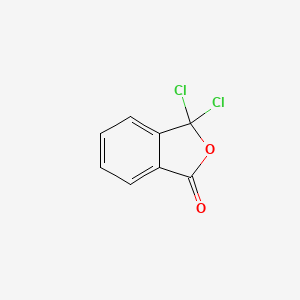
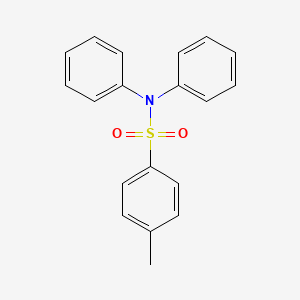
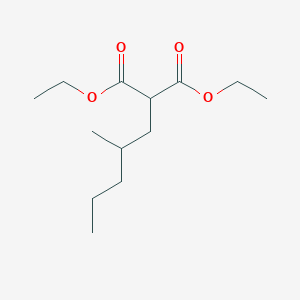
![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)
![1-Chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1614601.png)
